Product packaging for (2-Fluoro-5-methylpyridin-4-yl)methanol(Cat. No.:)

(2-Fluoro-5-methylpyridin-4-yl)methanol

Cat. No.: B15224805
M. Wt: 141.14 g/mol
InChI Key: GTJYEKURZBGBDS-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylpyridin-4-yl)methanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B15224805 (2-Fluoro-5-methylpyridin-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(2-fluoro-5-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3

InChI Key

GTJYEKURZBGBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CO)F

Origin of Product

United States

Significance of Fluorinated Pyridine Architectures in Chemical Synthesis

The introduction of fluorine into pyridine (B92270) rings is a widely used strategy in medicinal and materials chemistry to modulate molecular properties. nbinno.comnbinno.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart valuable attributes to the parent molecule. nih.gov

Fluorinated pyridines are recognized for their enhanced thermal and chemical stability. nbinno.com The strong carbon-fluorine bond can protect the molecule from metabolic degradation, a critical feature in pharmaceutical development. nbinno.com In medicinal chemistry, the strategic placement of fluorine can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com The high electronegativity of fluorine alters the electron distribution within the pyridine ring, which can influence the compound's reactivity and its interactions with protein targets. nbinno.com

Furthermore, fluorinated pyridines serve as versatile intermediates in organic synthesis. nih.gov The development of novel C-H fluorination techniques allows for the late-stage functionalization of complex pyridine-containing molecules, providing efficient pathways to new derivatives. acs.orgnih.gov The installed fluoride (B91410) can then be replaced through nucleophilic aromatic substitution (SNAr) reactions, opening avenues to a diverse range of functionalized products under mild conditions. acs.orgresearchgate.net This versatility makes fluorinated pyridines crucial building blocks for creating libraries of compounds for drug discovery and for synthesizing advanced materials like specialized polymers and liquid crystals. nbinno.comnih.gov

Table 1: Effects of Fluorination on Pyridine Scaffolds

Property Impact of Fluorine Substitution
Metabolic Stability Increased due to the strength of the C-F bond. nbinno.com
Binding Affinity Can be enhanced through favorable interactions with biological targets. nbinno.com
Lipophilicity Generally increased, affecting cell membrane permeability. nbinno.com
Electronic Properties Modified due to fluorine's high electronegativity. nbinno.com
Chemical Stability Enhanced resistance to chemical and oxidative degradation. nih.gov

| Synthetic Utility | Acts as a leaving group in SNAr reactions for further derivatization. acs.org |

Role of Hydroxymethyl Pyridine Motifs in Molecular Design

The hydroxymethyl group (–CH₂OH) is a valuable functional motif in the design of pyridine-based molecules. Its primary role is to serve as a versatile synthetic "handle" for further chemical modifications. nbinno.com This functional group provides a reactive site for a wide array of chemical transformations, allowing chemists to easily introduce other functionalities and build more complex molecular structures.

This capacity for derivatization is particularly crucial in drug discovery, where the generation of diverse molecular libraries is essential for lead optimization. nbinno.com By modifying the hydroxymethyl group, researchers can systematically alter a compound's properties, such as its solubility, polarity, and ability to interact with biological targets. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether, each modification offering a different steric and electronic profile.

In molecular modeling and drug design, the hydroxymethyl group can also play a direct role in binding to a target protein. nih.gov The hydroxyl component can act as both a hydrogen bond donor and acceptor, forming crucial interactions within a protein's active site that can enhance binding affinity and selectivity. nih.gov The flexibility of the –CH₂OH linker allows the hydroxyl to orient itself optimally to engage with specific amino acid residues.

Table 2: Common Synthetic Transformations of the Hydroxymethyl Group

Reaction Type Reagents Resulting Functional Group
Oxidation PCC, DMP, MnO₂ Aldehyde (–CHO)
Oxidation Jones reagent, KMnO₄ Carboxylic Acid (–COOH)
Esterification Acyl chloride, Carboxylic acid Ester (–COOR)
Etherification Alkyl halide (Williamson synthesis) Ether (–OR)

| Halogenation | SOCl₂, PBr₃ | Halide (–X) |

Overview of Research Trajectories for Complex Pyridine Derivatives

Strategic Retrosynthetic Approaches to the Core Pyridine Scaffold

Establishment of the 2-Fluoro-5-methylpyridine (B1304807) Framework

A common and effective strategy for synthesizing the core structure begins with the formation of the 2-fluoro-5-methylpyridine scaffold. This intermediate is a crucial building block for the subsequent introduction of the C-4 functionality. A well-established method for this transformation is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.

The synthesis typically starts from the readily available 2-amino-5-methylpyridine. This precursor is treated with a source of nitrous acid, such as sodium nitrite, in the presence of fluoboric acid at low temperatures. This process generates an in-situ diazonium tetrafluoroborate (B81430) salt. Subsequent thermal decomposition of this salt leads to the expulsion of nitrogen gas and boron trifluoride, yielding the desired 2-fluoro-5-methylpyridine. chemicalbook.com This method provides a direct route to introduce fluorine at the C-2 position of the pyridine ring.

Reaction Step Reagents and Conditions Yield Reference
Diazotization2-amino-5-methylpyridine, Fluoboric acid (50 wt% aq.), Sodium nitrite- chemicalbook.com
Temperature: -10 °C to 0 °C
FluorinationThermal decomposition of diazonium salt intermediate37% chemicalbook.com
Temperature: 50 °C

Introduction of the 4-Hydroxymethyl Functionality

Once the 2-fluoro-5-methylpyridine framework is established, the next critical step is the introduction of the hydroxymethyl group at the C-4 position. Direct C-H functionalization at this position is challenging due to the electronic properties of the fluorinated pyridine ring. Therefore, a multi-step sequence is often employed, typically starting from a precursor that can be more readily functionalized, such as 2-chloro-5-methylpyridine. google.com

A plausible synthetic pathway involves the following key transformations:

N-Oxidation : The pyridine nitrogen is first oxidized to an N-oxide. This transformation activates the C-4 position for subsequent nucleophilic attack and directs substitution to this site.

Cyanation : The N-oxide can then undergo a Reissert-Henze-type reaction. Treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), introduces a cyano group at the C-4 position.

Hydrolysis : The resulting 4-cyano-2-chloro-5-methylpyridine is then subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid.

Reduction : The carboxylic acid is subsequently reduced to the primary alcohol, yielding (2-chloro-5-methylpyridin-4-yl)methanol. This reduction can be achieved using standard reducing agents like lithium aluminum hydride.

Fluorination : In the final step, the chlorine atom at the C-2 position is replaced by fluorine via a nucleophilic aromatic substitution (SNAr) reaction, a process detailed in section 2.2.1.

This strategic sequence leverages established pyridine chemistry to build the required functionality step-by-step, ensuring high regioselectivity in the introduction of the 4-hydroxymethyl group.

Fluorination Strategies for Pyridine Systems

The introduction of fluorine into a pyridine ring is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. The unique properties of fluorine can significantly modulate a molecule's physical and biological characteristics. Several distinct strategies exist for the fluorination of pyridine systems, each with its own advantages regarding scope and regioselectivity.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a widely used method that involves the displacement of a suitable leaving group on the pyridine ring with a fluoride (B91410) ion. This approach is particularly effective for electron-deficient pyridine systems, as the ring can stabilize the negative charge developed in the Meisenheimer intermediate during the SNAr reaction.

For the synthesis of this compound, this technique is applied in the final step of the sequence described in section 2.1.2. The precursor, (2-chloro-5-methylpyridin-4-yl)methanol, features a chlorine atom at the C-2 position, which is activated towards nucleophilic displacement by the ring nitrogen. This halogen exchange (Halex) reaction is typically performed by heating the substrate with a fluoride salt.

Fluoride Source Typical Solvents Notes
Potassium Fluoride (KF)Aprotic polar solvents (e.g., DMSO, DMF, Sulfolane)Often used with a phase-transfer catalyst (e.g., Kryptofix [2.2.2]) to enhance fluoride solubility and reactivity.
Cesium Fluoride (CsF)Aprotic polar solvents (e.g., DMSO, NMP)More reactive and soluble than KF, often allowing for milder reaction conditions.
Tetrabutylammonium Fluoride (TBAF)THF, AcetonitrileAnhydrous conditions are crucial as TBAF is highly hygroscopic.

The efficiency of the reaction depends on the leaving group (I > Br > Cl), the reactivity of the fluoride source, and the reaction conditions. ucla.edu

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Pyridine itself is an electron-deficient heterocycle and is generally not susceptible to direct electrophilic substitution. wikipedia.org Therefore, this strategy typically requires pre-functionalization to generate a carbanionic or organometallic intermediate.

A common approach is to perform a directed ortho-metalation (DoM) or halogen-metal exchange to create a nucleophilic site on the pyridine ring, which then reacts with an electrophilic fluorinating agent. For instance, starting with a brominated or iodinated pyridine, treatment with an organolithium reagent at low temperature generates a pyridyllithium species. This intermediate can then be quenched with an electrophilic N-F reagent.

Electrophilic Fluorinating Agent Abbreviation Description
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®A highly effective, stable, and commercially available crystalline solid. nih.govnih.gov
N-FluorobenzenesulfonimideNFSIA neutral, highly reactive reagent used for fluorinating a wide range of nucleophiles. wikipedia.orgjuniperpublishers.com
N-Fluoro-o-benzenedisulfonimideNFOBSOne of the early, effective N-F reagents for electrophilic fluorination. wikipedia.org

While powerful, this approach requires careful control of reaction conditions and may be limited by the stability of the organometallic intermediate.

Dearomatization-Rearomatization Approaches to Site-Selectivity

Achieving regiocontrol in pyridine functionalization, particularly at the C3 (meta) position, can be exceptionally difficult using classical methods. Dearomatization-rearomatization strategies offer an innovative solution to this challenge. acs.orgresearchgate.net In this approach, the pyridine ring is temporarily dearomatized to form a more reactive, non-aromatic intermediate, such as a dihydropyridine. nih.gov

This dearomatized intermediate can then undergo a site-selective reaction, such as electrophilic fluorination, at a position that was previously unreactive in the aromatic state. A subsequent rearomatization step restores the pyridine ring, now bearing the newly installed functional group. For example, a formal meta-C–H-fluorination of pyridines has been achieved by first converting the pyridine into an oxazinoazaarene intermediate. This dearomatized species can then be fluorinated with an electrophilic source like Selectfluor with high C3-selectivity. A final acid-promoted step eliminates the auxiliary and restores aromaticity. acs.org This strategy provides access to regioisomers that are difficult to obtain through direct functionalization of the aromatic pyridine core.

Functionalization of the Methyl Group at C5

Modification of the methyl group at the C5 position of a suitable 2-fluoropyridine (B1216828) precursor can be a strategic step in more complex syntheses. These modifications typically involve oxidation or halogenation to introduce new functional handles.

Selective Oxidation: The oxidation of the C5-methyl group, which is in a position analogous to a benzylic methyl group, can be achieved using various oxidizing agents. The goal is typically to convert the methyl group into a formyl, carboxyl, or hydroxymethyl group. The choice of oxidant is critical to ensure selectivity and avoid over-oxidation or reaction with the electron-rich pyridine ring.

Common reagents for such transformations include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of converting the methyl group to a carboxylic acid. Reaction conditions must be carefully controlled to prevent degradation of the pyridine ring.

Selenium dioxide (SeO₂): Often used for the selective oxidation of benzylic methyl groups to aldehydes.

Manganese dioxide (MnO₂): A milder reagent typically used for oxidizing allylic or benzylic alcohols, but can sometimes be employed for the oxidation of activated methyl groups.

The reactivity of methylpyridines can be influenced by the electronic nature of the ring and its interaction with the catalyst surface. ect-journal.kz For instance, the interaction between the basic pyridine nitrogen and acidic sites on a heterogeneous catalyst can increase the reactivity of α- and γ-alkyl substituents. ect-journal.kz Photoredox catalysis offers a modern alternative, enabling the selective functionalization of C(sp³)–H bonds by generating a methyl group radical via a single electron oxidation, which can then be trapped or further oxidized. nih.gov

Halogenation Routes: Introducing a halogen to the C5-methyl group provides a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions. Free-radical halogenation is the most common method for this transformation, as the radical is stabilized by the adjacent aromatic ring.

Key reagents for this process include:

N-Bromosuccinimide (NBS): Used for selective allylic and benzylic bromination. The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or UV light.

N-Chlorosuccinimide (NCS): Used for the analogous chlorination reaction.

The reaction proceeds via a free-radical chain mechanism, where a halogen radical selectively abstracts a hydrogen atom from the methyl group to form a stabilized pyridyl-methyl radical. This radical then reacts with another molecule of the halogenating agent to yield the halogenated product and propagate the chain.

Formation of the Hydroxymethyl Group at C4

The introduction of the key hydroxymethyl functional group at the C4 position is a critical step in the synthesis of this compound. This can be accomplished through the reduction of a carbonyl group or via rearrangement pathways.

One of the most direct and reliable methods for forming the C4-hydroxymethyl group is the reduction of a corresponding aldehyde (2-fluoro-5-methylisonicotinaldehyde) or carboxylic acid (2-fluoro-5-methylisonicotinic acid). bldpharm.com The choice of reducing agent depends on the starting material's oxidation state and the presence of other reducible functional groups.

Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used due to its selectivity, operational simplicity, and tolerance of many functional groups. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol.

Reduction of Carboxylic Acids: Carboxylic acids require more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but less selective and requires anhydrous conditions and careful handling. Alternatively, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) are excellent for selectively reducing carboxylic acids in the presence of other functional groups like esters or amides.

Table 1: Common Reducing Agents for Aldehyde and Carboxylic Acid Precursors
PrecursorReducing AgentTypical ConditionsSelectivity & Notes
2-Fluoro-5-methylisonicotinaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTHighly selective for aldehydes and ketones. Tolerates many other functional groups.
2-Fluoro-5-methylisonicotinic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to refluxPowerful, non-selective agent. Reduces most carbonyls. Requires inert atmosphere.
2-Fluoro-5-methylisonicotinic acidBorane-THF (BH₃·THF)Anhydrous THF, 0 °C to refluxHighly selective for carboxylic acids. Does not reduce esters, amides, or halides under typical conditions.

The Boekelheide rearrangement is a powerful method for converting α- or γ-alkylpyridine-N-oxides into the corresponding pyridyl carbinols. wikipedia.orgresearchgate.net This reaction provides a route to this compound starting from a 2-fluoro-4,5-dimethylpyridine precursor.

The general mechanism involves three key steps:

N-Oxide Formation: The starting pyridine is first oxidized to the corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Acylation and Deprotonation: The N-oxide reacts with an acid anhydride (B1165640), such as acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA), to form an N-acyloxy pyridinium (B92312) intermediate. wikipedia.orgresearchgate.net A base (often the corresponding carboxylate anion) then deprotonates the α- or γ-methyl group to form an anhydrobase or ylide intermediate. fu-berlin.denih.gov

chim.itchim.it-Sigmatropic Rearrangement: This ylide undergoes a concerted chim.itchim.it-sigmatropic rearrangement, which transfers the acyloxy group from the nitrogen to the methyl carbon. wikipedia.org

Hydrolysis: The resulting acetate (B1210297) or trifluoroacetate (B77799) ester is then hydrolyzed under acidic or basic conditions to yield the final hydroxymethylpyridine product.

This pathway is particularly useful for introducing a hydroxymethyl group at a pre-existing methyl-substituted position on the pyridine ring. researchgate.net

Considerations for Stereoselective Synthesis (if applicable to chiral analogues)

While this compound itself is achiral, the synthesis of chiral analogues, where the carbinol carbon is a stereocenter (e.g., (2-fluoro-5-methylpyridin-4-yl)(R)methanol), requires asymmetric methods. The catalytic asymmetric synthesis of chiral pyridines can be challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate metal catalysts. chim.it

Key strategies for achieving stereoselectivity include:

Asymmetric Reduction of Ketones: A prochiral ketone precursor, such as a 4-acyl-(2-fluoro-5-methylpyridine), can be reduced enantioselectively. This is often achieved using transition metal catalysts (e.g., Ru, Rh, Ir) complexed with chiral ligands. chim.it The design of these ligands is crucial to create a chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group. nih.goveurekaselect.com

Enzymatic Reduction: Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the asymmetric reduction of ketones to chiral alcohols. nih.gov These reactions are often performed in aqueous buffer systems and can provide very high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct a diastereoselective reaction, after which the auxiliary is removed.

Process Chemistry Innovations and Scalability Studies

Translating a laboratory-scale synthesis to an industrial process requires addressing challenges related to safety, cost, efficiency, and environmental impact. The functionalization of pyridines often involves strongly basic or organometallic reagents and can be highly exothermic, posing scalability risks. researchgate.netresearchgate.net

Process Challenges:

Handling of Reagents: Large-scale use of reagents like n-butyllithium for lithiation or lithium aluminum hydride for reduction requires specialized equipment and stringent safety protocols.

Thermal Management: Many reactions, including N-oxide formation and lithiation, are highly exothermic and require efficient heat dissipation to prevent runaway reactions and side-product formation.

Innovations for Scalability:

Flow Chemistry: Continuous flow reactors offer a transformative solution to many of the challenges associated with scaling up pyridine chemistry. beilstein-journals.orgresearchgate.net By performing reactions in small-diameter tubes, flow systems provide superior heat and mass transfer, allowing for precise control over temperature and residence time. uc.pt This enhances safety by minimizing the volume of hazardous reagents at any given moment and can lead to higher yields and purities. beilstein-journals.orgmdpi.com

Telescoping Reactions: Combining multiple synthetic steps into a single, "one-pot" or telescoped process without isolating intermediates can significantly improve efficiency by reducing unit operations, solvent usage, and waste generation. researchgate.net

Reactivity of the Pyridine Ring Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound imparts basic properties to the molecule. Pyridine itself is a weak base, and the substituents on the ring modify this basicity. uoanbar.edu.iqimperial.ac.uk The fluorine atom at the C2 position, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. uoanbar.edu.iq This effect decreases the availability of the nitrogen's lone pair of electrons for protonation, rendering the compound less basic than pyridine or its alkylated derivatives. uoanbar.edu.iqimperial.ac.uk

Consequently, the nitrogen atom can still participate in reactions typical of pyridines, such as protonation with strong acids to form pyridinium salts, alkylation to form quaternary ammonium salts, and oxidation to form N-oxides. imperial.ac.uknih.govnih.gov However, the conditions required for these reactions may be more forcing compared to those for unsubstituted or electron-rich pyridines due to the deactivating effect of the fluorine atom. The formation of pyridine N-oxides is a common strategy to activate the pyridine ring for certain transformations. acs.orgacs.org

Reactions Involving the Fluorine Substituent

The fluorine atom at the C2 position is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. uoanbar.edu.iquci.edu The presence of a strongly electronegative fluorine atom at the C2 position further activates the ring for Nucleophilic Aromatic Substitution (SNAr). acs.orgnih.gov In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Fluorine is an excellent leaving group in this context because its high electronegativity stabilizes this intermediate, making the C-F bond highly polarized and susceptible to nucleophilic attack. nih.govwikipedia.org The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orgmasterorganicchemistry.com

A wide variety of nucleophiles can displace the fluoride in 2-fluoropyridines under relatively mild conditions. acs.org This allows for the introduction of diverse functional groups bound through oxygen, nitrogen, or sulfur. acs.orgnih.gov

Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Type Example Nucleophile Reagent Example Product Type
Oxygen Alkoxide Sodium Methoxide (NaOMe) 2-Alkoxypyridine
Nitrogen Amine Ammonia (NH₃) 2-Aminopyridine
Nitrogen Amine Diethylamine 2-(Diethylamino)pyridine

These reactions are fundamental in medicinal chemistry for creating libraries of substituted pyridine derivatives for structure-activity relationship (SAR) studies. acs.orgnih.gov

While the C-F bond is the strongest single bond to carbon, its activation and participation in transition-metal-catalyzed cross-coupling reactions have become an important area of research. acs.orgresearchgate.netresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, are powerful tools for forming new carbon-carbon bonds. nih.govclaremont.eduscholaris.caresearchgate.net

For 2-fluoropyridines, the oxidative addition of the C-F bond to a low-valent palladium(0) complex is a critical and often challenging step. libretexts.orgmdpi.com The reactivity of aryl halides in these couplings typically follows the order I > Br > OTf > Cl >> F. libretexts.org However, with the appropriate choice of ligands, bases, and reaction conditions, the C-F bond of 2-fluoropyridines can be successfully activated for cross-coupling. mdpi.comnih.gov These reactions enable the formation of biaryl structures, which are prevalent in pharmaceuticals and materials science. scholaris.ca

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst/Ligand Base Product
This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ (2-Phenyl-5-methylpyridin-4-yl)methanol

Transformations of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the pyridine ring is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. evitachem.com The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage, yielding 2-fluoro-5-methylisonicotinaldehyde.

Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol all the way to the carboxylic acid, forming 2-fluoro-5-methylisonicotinic acid. evitachem.combldpharm.com This derivative is a valuable building block in its own right. bldpharm.com

Oxidation Reactions of the Alcohol Group

Starting Material Oxidizing Agent Product
This compound Manganese Dioxide (MnO₂) 2-Fluoro-5-methylisonicotinaldehyde

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under acidic or base-catalyzed conditions to form esters.

Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table of Mentioned Chemical Compounds

Compound Name Role in Article
This compound Main Subject
Pyridine Reference Compound
Pyridinium Product of Protonation
Pyridine N-oxide Product of Oxidation
Sodium Methoxide Reagent
2-Alkoxypyridine Product Class
Ammonia Reagent
2-Aminopyridine Product Class
Diethylamine Reagent
2-(Diethylamino)pyridine Product Example
Sodium Thiophenoxide Reagent
2-(Phenylthio)pyridine Product Class
Phenylboronic acid Reagent
Palladium(0) Catalyst Component
(2-Phenyl-5-methylpyridin-4-yl)methanol Product Example
Thiophene-2-boronic acid Reagent
(2-(Thiophen-2-yl)-5-methylpyridin-4-yl)methanol Product Example
Manganese dioxide Reagent
2-Fluoro-5-methylisonicotinaldehyde Product of Oxidation
Potassium permanganate Reagent
2-Fluoro-5-methylisonicotinic acid Product of Oxidation
Sodium hydride Reagent

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, to facilitate its displacement by a nucleophile, it must first be converted into a more reactive functional group, such as a sulfonate ester (tosylate or mesylate) or a halide.

Conversion to Sulfonate Esters:

The primary alcohol can be readily converted into a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine or triethylamine. These reactions typically proceed with retention of configuration at the carbinol carbon.

(2-Fluoro-5-methylpyridin-4-yl)methyl tosylate: Formed by reacting the alcohol with TsCl. The tosylate group (OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles.

(2-Fluoro-5-methylpyridin-4-yl)methyl mesylate: Formed by reacting the alcohol with MsCl. The mesylate group (OMs) is also a very good leaving group, similar in reactivity to the tosylate.

Once formed, these sulfonate esters can undergo SN2 reactions with various nucleophiles, such as halides, cyanide, azide, and alkoxides, to yield a diverse array of 4-substituted-2-fluoro-5-methylpyridine derivatives.

Conversion to Halides:

The hydroxyl group can also be directly replaced by a halogen.

Reaction with Thionyl Chloride (SOCl₂): This reaction converts the alcohol into (4-(chloromethyl)-2-fluoro-5-methylpyridine). The reaction mechanism typically proceeds with inversion of configuration if it follows a classic SN2 pathway, although the presence of pyridine can lead to retention of configuration.

Reaction with Phosphorus Tribromide (PBr₃): This reagent is used to convert the alcohol into the corresponding bromide, (4-(bromomethyl)-2-fluoro-5-methylpyridine), generally through an SN2 mechanism which results in inversion of stereochemistry.

These resulting benzylic-type halides are valuable intermediates for further functionalization, for example, in the formation of Grignard reagents or in cross-coupling reactions.

Table 1: Nucleophilic Substitution of the Activated Hydroxyl Group

Starting MaterialReagentProductReaction Type
This compoundTsCl(2-Fluoro-5-methylpyridin-4-yl)methyl tosylateTosylation
This compoundMsCl(2-Fluoro-5-methylpyridin-4-yl)methyl mesylateMesylation
This compoundSOCl₂4-(Chloromethyl)-2-fluoro-5-methylpyridineChlorination
This compoundPBr₃4-(Bromomethyl)-2-fluoro-5-methylpyridineBromination
(2-Fluoro-5-methylpyridin-4-yl)methyl tosylateNu⁻4-(Nu-methyl)-2-fluoro-5-methylpyridineNucleophilic Substitution

Electrophilic and Radical Functionalization of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (SEAr). The presence of the electronegative fluorine atom at the 2-position further deactivates the ring towards electrophilic attack. However, the methyl group at the 5-position is an activating group. The interplay of these electronic effects, along with the directing influence of the hydroxymethyl group, dictates the regioselectivity of any potential functionalization.

Electrophilic Aromatic Substitution:

Due to the strong deactivating effect of the pyridine nitrogen and the fluorine atom, forcing conditions are typically required for electrophilic substitution. The substitution is expected to occur at the positions least deactivated by the ring nitrogen, which are the 3- and 5-positions. In the case of this compound, the directing effects of the existing substituents must be considered:

Fluorine (at C2): Ortho-, para-directing (directs to C3 and C6) and deactivating.

Methyl (at C5): Ortho-, para-directing (directs to C4 and C6) and activating.

Hydroxymethyl (at C4): Its electronic effect is less pronounced than the fluoro and methyl groups.

Considering these effects, the most probable sites for electrophilic attack are the C3 and C6 positions. The C3 position is activated by the C5-methyl group (meta) and deactivated by the C2-fluoro group (ortho). The C6 position is activated by the C5-methyl group (ortho) and deactivated by the C2-fluoro group (para). Predicting the major product would require experimental investigation, as the outcome depends on the specific electrophile and reaction conditions.

Radical Functionalization:

Radical reactions on pyridine rings can provide access to derivatives that are not easily obtained through ionic pathways. Radical functionalization of the this compound ring could potentially occur at various positions. The regioselectivity of radical attack on substituted pyridines is complex and influenced by both steric and electronic factors. Generally, radical attack is favored at the positions with the highest spin density in the corresponding pyridinyl radical intermediate.

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is characterized by two main potential reaction pathways: deprotonation of the hydroxyl group and nucleophilic addition to the pyridine ring.

Deprotonation of the Hydroxyl Group:

The primary alcohol has an acidic proton which will react readily with strong bases like Grignard and organolithium reagents. This acid-base reaction is typically fast and will be the initial step, forming a magnesium or lithium alkoxide. This consumes one equivalent of the organometallic reagent.

This compound + R-MgX → (2-Fluoro-5-methylpyridin-4-yl)methoxymagnesium halide + R-H

Nucleophilic Addition to the Pyridine Ring:

After the initial deprotonation, a second equivalent of the organometallic reagent can potentially add to the electron-deficient pyridine ring. Nucleophilic attack on the pyridine ring is generally favored at the 2- and 6-positions. In this specific molecule, the 2-position is already substituted with fluorine. Therefore, nucleophilic attack would be expected to occur at the 6-position. The presence of the fluorine at C2 enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

Lithiation of the Pyridine Ring:

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of 2-fluoropyridines, lithiation can occur at the 3-position, directed by the fluorine atom. However, the presence of the acidic hydroxymethyl group would interfere with this process. If the hydroxyl group is protected (e.g., as a silyl ether), then treatment with a strong lithium base like lithium diisopropylamide (LDA) could lead to deprotonation at the C3 position, creating a nucleophilic center that can react with various electrophiles.

Table 2: Potential Reactions with Organometallic Reagents

Reagent (1 equivalent)Initial Reaction Product
R-MgX(2-Fluoro-5-methylpyridin-4-yl)methoxymagnesium halide
R-LiLithium (2-fluoro-5-methylpyridin-4-yl)methoxide
Reagent (2+ equivalents)Potential Subsequent Reaction Product (after hydrolysis)
R-MgX6-Alkyl-2-fluoro-5-methylpyridin-4-yl)methanol
R-Li6-Alkyl-2-fluoro-5-methylpyridin-4-yl)methanol

Rational Design and Synthesis of Derivatives and Analogues of 2 Fluoro 5 Methylpyridin 4 Yl Methanol

Elaboration of the Hydroxymethyl Group into Ethers, Esters, and Amines

The hydroxymethyl group at the C4 position is a primary site for synthetic elaboration, allowing for its conversion into a wide array of functional groups such as ethers, esters, and amines, thereby modulating the molecule's physicochemical properties.

Ethers: Ether derivatives can be synthesized through Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide can then be reacted with various alkyl halides (R-X) to yield the corresponding ethers. The choice of solvent, typically an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial for facilitating the reaction.

Esters: Esterification of (2-Fluoro-5-methylpyridin-4-yl)methanol can be achieved through several standard methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine (B92270) provides a straightforward route to the desired esters. Alternatively, coupling with carboxylic acids using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers a milder approach suitable for more sensitive substrates.

Amines: The conversion of the hydroxymethyl group to an amine functionality typically proceeds via a two-step sequence. First, the alcohol is converted into a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride or by halogenation using reagents like thionyl chloride (SOCl₂) to form a chloromethyl intermediate. This activated intermediate can then undergo nucleophilic substitution with ammonia, primary, or secondary amines to furnish the corresponding primary, secondary, or tertiary aminomethyl pyridine derivatives. A related compound, (2-Fluoro-5-methylpyridin-4-YL)methylamine, has been documented, indicating the feasibility of this transformation.

Table 1: Representative Transformations of the Hydroxymethyl Group
Derivative ClassReagents and ConditionsProduct Structure
Ethers 1. NaH, THF2. R-X (e.g., CH₃I, BnBr)A pyridine ring with a -CH₂OR group at position 4.
Esters 1. RCOCl, Et₃N, DCM2. (RCO)₂O, PyridineA pyridine ring with a -CH₂OC(O)R group at position 4.
Amines 1. TsCl, Pyridine2. NaNs, DMF3. H₂, Pd/CA pyridine ring with a -CH₂NH₂ group at position 4.
or
1. SOCl₂, DCM2. R¹R²NHA pyridine ring with a -CH₂NR¹R² group at position 4.

Modifying the Methyl Substituent (e.g., oxidation to aldehyde/acid, halogenation)

The C5-methyl group, being attached to the aromatic pyridine ring, is amenable to various transformations, including oxidation and halogenation, which opens pathways to further functionalization.

Oxidation: The methyl group can be oxidized to introduce carbonyl functionality. Controlled oxidation to the corresponding aldehyde, (2-fluoro-4-(hydroxymethyl)pyridin-5-yl)carbaldehyde, can be achieved using reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). Further oxidation to the carboxylic acid, 2-fluoro-4-(hydroxymethyl)pyridine-5-carboxylic acid, can be accomplished with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. These oxidized products serve as valuable intermediates for amide bond formation, further heterocycle synthesis, or other coupling reactions.

Halogenation: Free-radical halogenation of the methyl group can provide halomethyl derivatives. Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide or AIBN under light or heat can yield the corresponding bromomethyl or chloromethyl compounds. These halogenated intermediates are highly reactive and can be used in various nucleophilic substitution reactions to introduce a range of other functional groups.

Regioselective Introduction of Additional Substituents on the Pyridine Ring

Introducing additional substituents onto the pyridine ring requires careful consideration of the directing effects of the existing groups. The electron-withdrawing fluoro group at C2 and the electron-donating methyl and hydroxymethyl groups at C5 and C4, respectively, influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

The most probable sites for electrophilic attack are the positions ortho and para to the activating methyl group, namely C6 and C3. The C2-fluoro group deactivates the ring, particularly at the ortho (C3) and para (C6) positions, making electrophilic substitution challenging. However, directed ortho-metalation strategies can overcome this. By using a strong base like lithium diisopropylamide (LDA), it is possible to deprotonate the ring at the C3 position, which is activated by the C2-fluoro and C4-hydroxymethyl (after deprotonation) groups. The resulting organolithium species can then react with various electrophiles to introduce substituents regioselectively at the C3 position. For instance, quenching with iodine would yield (3-iodo-2-fluoro-5-methylpyridin-4-yl)methanol.

Similarly, halogen/metal exchange reactions on pre-functionalized pyridines, such as 3-bromo-2-fluoro-5-methylpyridine, can provide a regioselective entry point for introducing new groups via subsequent reactions with electrophiles. synquestlabs.comglpbio.com

Synthesis of Bioisosteric Analogues (e.g., N-oxide, other halogen patterns)

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, several bioisosteric modifications can be envisioned.

N-oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Pyridine N-oxides exhibit altered electronic properties and can serve as intermediates for further functionalization, particularly at the C2 and C6 positions. rsc.orgrsc.org Furthermore, N-oxides can be converted back to 2-fluoropyridines under mild, metal-free conditions, providing a versatile synthetic handle. acs.orgacs.orgnih.gov

Modification of Halogen Pattern: The fluorine atom at C2 can be replaced with other halogens (Cl, Br) or other functional groups to explore structure-activity relationships. For example, a chloro analogue, (2-chloro-5-fluoro-4-(hydroxymethyl)pyridine), has been reported. chemicalbook.com The synthesis of such analogues often starts from different precursors, such as the corresponding aminopyridine, which can be converted to various halopyridines via Sandmeyer-type reactions. Conversely, replacing the C5-methyl group with a fluorine atom would yield a difluorinated analogue, potentially altering the compound's metabolic stability and binding interactions.

Table 2: Examples of Bioisosteric Analogues
Bioisostere TypeDescriptionRepresentative Structure
N-oxide Oxidation of the pyridine nitrogen.A 2-fluoro-5-methyl-4-(hydroxymethyl)pyridine 1-oxide structure.
Halogen Swap Replacement of the C2-fluoro with another halogen (e.g., chloro).A 2-chloro-5-methyl-4-(hydroxymethyl)pyridine structure.
Positional Isomer Moving substituents to different positions on the ring.A (5-fluoro-2-methoxypyridin-4-yl)methanol structure. frontierspecialtychemicals.comchemscene.com
Group Replacement Replacing the C5-methyl group with another small group (e.g., -CF₃).A 2-fluoro-4-(hydroxymethyl)-5-(trifluoromethyl)pyridine structure.

Incorporation into Fused Heterocyclic Systems

This compound and its derivatives can serve as synthons for the construction of fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals. By transforming the existing substituents into reactive handles, bicyclic structures like furopyridines, thienopyridines, or pyridopyrimidines can be assembled.

For instance, oxidation of both the hydroxymethyl and methyl groups could lead to a dicarboxylic acid or an aldehyde-acid intermediate. This intermediate could then undergo intramolecular cyclization or condensation with a suitable binucleophile to form a fused six-membered ring. Another strategy involves the regioselective introduction of an ortho-amino or ortho-thiol group at the C3 position, followed by cyclization with the C4-hydroxymethyl group (or its oxidized aldehyde form) to construct fused five-membered rings.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for rapidly building molecular complexity from simple starting materials in a single step. ebrary.net While direct participation of this compound in an MCR is less common, its oxidized derivative, (2-fluoro-4-formyl-5-methylpyridine), could be a valuable component.

This aldehyde could participate in various MCRs, such as the Hantzsch dihydropyridine synthesis or Biginelli reaction, by reacting with a β-ketoester and an ammonia source or urea. This would lead to the formation of complex dihydropyridine or dihydropyrimidinone structures fused or appended to the original fluoropyridine core. Such strategies offer an efficient pathway to generate libraries of complex molecules for biological screening. The development of MCRs for synthesizing fluorinated 2-aminopyridines highlights the utility of such approaches in generating pharmacologically relevant scaffolds. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 5 Methylpyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-Fluoro-5-methylpyridin-4-yl)methanol and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Field ¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for organic compounds. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the methanol (B129727) group, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxymethyl groups. The coupling patterns between adjacent protons (spin-spin coupling) would provide definitive evidence for their relative positions on the pyridine (B92270) ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shifts of the pyridine ring carbons are also modulated by the substituents, and these can be compared to predicted values and data from similar structures to confirm the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-37.8 - 8.2-
Pyridine H-66.8 - 7.2-
CH₂OH4.5 - 4.860 - 65
CH₃2.2 - 2.515 - 20
Pyridine C-2-160 - 165 (d, ¹JC-F ≈ 240-260 Hz)
Pyridine C-3-110 - 115 (d, ²JC-F ≈ 15-25 Hz)
Pyridine C-4-145 - 150 (d, ³JC-F ≈ 5-10 Hz)
Pyridine C-5-125 - 130 (d, ²JC-F ≈ 20-30 Hz)
Pyridine C-6-140 - 145 (d, ³JC-F ≈ 3-7 Hz)

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions. The 'd' denotes a doublet due to coupling with ¹⁹F.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. researchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the pyridine ring. Furthermore, this signal would be split by coupling to adjacent protons, providing additional structural confirmation. The magnitude of these coupling constants (JH-F) is dependent on the number of bonds separating the nuclei and their dihedral angle.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide information about the conformation and stereochemistry of the molecule and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of this compound and for analyzing its fragmentation patterns. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. For this compound, common fragmentation pathways would likely involve the loss of the hydroxymethyl group, the methyl group, or the fluorine atom. The analysis of these fragmentation patterns can help to confirm the connectivity of the different functional groups within the molecule.

Interactive Data Table: Predicted HRMS Data for this compound

IonPredicted m/z
[M+H]⁺142.0663
[M+Na]⁺164.0482
[M-H]⁻140.0517

Source: PubChem CID 129915843 mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methyl/methylene groups (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-F stretch (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.

Vibrational spectroscopy is also a powerful tool for studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound will have different vibrational spectra due to the different intermolecular interactions in the crystal lattice.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Furthermore, X-ray crystallography reveals the supramolecular architecture of the compound in the crystal lattice, showing how individual molecules are arranged and interact with each other through forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. For this compound, the hydroxyl group would be expected to participate in hydrogen bonding, which would play a significant role in dictating the crystal packing. The study of crystal structures of related substituted pyridylmethanols can provide insights into the potential packing motifs. rsc.org

Chiroptical Spectroscopic Techniques (for enantiomeric derivatives)

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. rsc.orgmdpi.com This technique is particularly powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution, including those that are liquids or oils and cannot be crystallized for X-ray analysis. americanlaboratory.comnih.gov The methodology involves comparing the experimentally measured VCD spectrum with the spectrum calculated ab initio for a specific enantiomer. nih.govnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com

For instance, in a study of a structurally analogous chiral pyridyl-alcohol, 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol, VCD spectroscopy was successfully employed to determine its absolute stereochemistry. The analysis was based on the comparison between the experimental VCD spectra of the enantiomers and the calculated spectrum for the R-conformer. americanlaboratory.com The calculated stable conformation of the R-enantiomer featured an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring, which restricted the molecule's rotational freedom. The good agreement between the calculated VCD bands for this conformation and the experimental bands of one of the enantiomers enabled a definitive assignment of its absolute configuration. americanlaboratory.com

A hypothetical VCD analysis of an enantiomer of a derivative, such as (R)-(2-Fluoro-5-methylpyridin-4-yl)(phenyl)methanol, would involve similar steps. The experimental VCD spectrum would be recorded and compared to a Density Functional Theory (DFT) calculated spectrum. The table below illustrates the kind of data that would be generated, showing the calculated vibrational frequencies and the corresponding differential absorbance (Δε) values for key vibrational modes.

Hypothetical VCD Spectral Data for (R)-(2-Fluoro-5-methylpyridin-4-yl)(phenyl)methanol

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated VCD Intensity (Δε)Experimental Frequency (cm⁻¹)Experimental VCD Intensity (Δε)
O-H Stretch3450+5.23445+4.8
C-H Stretch (Aromatic)3050-2.13048-1.9
Pyridine Ring Stretch1600+8.51598+7.9
C-O Stretch1100-6.31105-5.7

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This technique is particularly sensitive to the electronic transitions within a molecule's chromophores. The pyridine ring in derivatives of this compound acts as a chromophore, and its electronic transitions will give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

ORD, a related technique, measures the variation of the optical rotation of a chiral compound with the wavelength of plane-polarized light. researchgate.net Anomalous ORD curves, which show peaks and troughs, are also known as Cotton effect curves and are observed in the wavelength regions where the molecule absorbs light. Both ECD and ORD are powerful tools for assigning the absolute configuration, especially when comparing the spectra to those of structurally similar compounds with known stereochemistry.

For a hypothetical enantiomeric derivative, one would expect to observe specific Cotton effects in the ECD spectrum corresponding to the electronic transitions of the substituted pyridine ring. The data below represents a plausible ECD spectrum for such a compound.

Hypothetical ECD Spectral Data for an Enantiomeric Derivative

Electronic TransitionWavelength (λmax, nm)Molar Ellipticity (Δε, M⁻¹cm⁻¹)Sign of Cotton Effect
π → π* (Pyridine)265+10.2Positive
n → π* (Pyridine)290-1.5Negative

Computational and Theoretical Chemistry Studies of 2 Fluoro 5 Methylpyridin 4 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-fluoro-5-methylpyridin-4-yl)methanol, methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to determine its electronic structure and optimal molecular geometry.

Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy. nih.gov A common approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Ab initio methods , while more computationally intensive, can offer higher accuracy. These methods are based on first principles without the use of empirical parameters.

The results of these calculations would provide a detailed three-dimensional model of the molecule. For instance, in a study on 2-fluoro-4-iodo-5-methylpyridine, DFT calculations were used to determine its optimized geometrical parameters. bohrium.com Similar calculations for this compound would yield the bond lengths and angles, offering insights into the effects of the fluorine, methyl, and methanol (B129727) substituents on the pyridine (B92270) ring.

Illustrative Data Table: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C2-F Bond Length (Å)1.35
C5-C(methyl) Bond Length (Å)1.51
C4-C(methanol) Bond Length (Å)1.52
C-O Bond Length (Å)1.43
O-H Bond Length (Å)0.96
Pyridine Ring C-C Bond Lengths (Å)1.38 - 1.40
Pyridine Ring C-N Bond Lengths (Å)1.33 - 1.34
C-N-C Bond Angle (°)117
C-C-F Bond Angle (°)120
Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles in similar molecules.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map is generated from the calculated wavefunction and illustrates regions of positive and negative electrostatic potential.

For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. Studies on other fluorinated pyridines have shown how halogen substitution significantly impacts the MEP, influencing intermolecular interactions. rsc.org

Analysis of the charge distribution, often through methods like Mulliken or Natural Population Analysis (NPA), would provide quantitative values for the partial charges on each atom. This data helps in understanding the electronic effects of the substituents. The fluorine atom, being highly electronegative, would be expected to have a significant negative partial charge and to influence the charge distribution across the pyridine ring.

Illustrative Data Table: Predicted Partial Atomic Charges for Key Atoms in this compound

AtomPredicted Partial Charge (e)
N1 (Pyridine)-0.6
F (on C2)-0.4
O (Methanol)-0.7
H (Hydroxyl)+0.4
C2+0.3
C4-0.1
C5+0.1
Note: These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are often achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. While there can be discrepancies between calculated and experimental shifts, they are often highly correlated, and scaling factors can be applied to improve accuracy. nih.gov The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the fluorine, methyl, and methanol groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. researchgate.net The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. bohrium.com Analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as C-F stretching, O-H stretching, and pyridine ring vibrations.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3650
C-H Stretch (Aromatic)3100
C-H Stretch (Methyl)2950
C=N Stretch (Pyridine Ring)1600
C=C Stretch (Pyridine Ring)1550
C-F Stretch1250
C-O Stretch1050
Note: These are hypothetical values for illustrative purposes and would typically be scaled.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can provide detailed insights into reaction mechanisms by mapping out the potential energy surface of a reaction. rsc.org This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediates. researchgate.net

For this compound, one could investigate various reactions, such as the oxidation of the methanol group or substitution reactions on the pyridine ring. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. mdpi.com For example, a study might compare a concerted mechanism to a stepwise mechanism for a particular transformation.

The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. Tools like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: this compound has rotational freedom around the C4-C(methanol) bond and the C-O bond of the methanol group. Conformational analysis aims to identify the stable conformers (rotamers) and determine their relative energies. This can be done by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface. Studies on substituted piperidines, for example, have used computational methods to predict conformer energies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, a trajectory of their positions and velocities is generated. This can be used to explore the conformational space of the molecule and to understand how it interacts with its environment, such as a solvent. For flexible molecules, MD simulations can reveal the preferred conformations and the energy barriers between them.

Structure-Reactivity and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. researchgate.netchemrevlett.com These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound and a series of related compounds, a QSPR study could be conducted to predict properties like boiling point, solubility, or chromatographic retention times. Similarly, a QSAR model could be developed to predict a particular biological activity, such as enzyme inhibition. nih.gov

The process would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) for each molecule in a dataset. Then, statistical techniques like multiple linear regression or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the property or activity of interest. nih.gov

Illustrative Data Table: Examples of Molecular Descriptors for QSPR/QSAR Modeling

Descriptor TypeExample Descriptor
ElectronicDipole Moment
HOMO/LUMO Energies
Partial Charges
StericMolecular Volume
Surface Area
TopologicalWiener Index
Molecular Connectivity Indices
Note: This table lists categories and examples of descriptors that would be calculated for a QSPR/QSAR study.

An exploration of this compound reveals its significant potential as a versatile intermediate in synthetic chemistry. Its unique combination of a fluorinated pyridine core, a reactive hydroxymethyl group, and a methyl substituent provides multiple avenues for chemical modification. This positions the compound as a valuable building block for a diverse range of complex molecules, from specialized heterocyclic systems to novel chemical probes and agrochemical precursors.

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